1-Hydroxy-5-azabenzotriazole 1-Hydroxy-5-azabenzotriazole
Brand Name: Vulcanchem
CAS No.: 185839-73-0
VCID: VC20892243
InChI: InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H
SMILES: C1=CN=CC2=C1N(N=N2)O
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol

1-Hydroxy-5-azabenzotriazole

CAS No.: 185839-73-0

Cat. No.: VC20892243

Molecular Formula: C5H4N4O

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-5-azabenzotriazole - 185839-73-0

Specification

CAS No. 185839-73-0
Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
IUPAC Name 1-hydroxytriazolo[4,5-c]pyridine
Standard InChI InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H
Standard InChI Key YFYIKMFTXUYSEC-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1N(N=N2)O
Canonical SMILES C1=CN=CC2=C1N(N=N2)O

Introduction

Chemical Structure and Properties

Molecular Structure

1-Hydroxy-5-azabenzotriazole features a fused ring system comprising a triazole ring and a pyridine ring. The molecule contains a hydroxyl group attached to the N1 position of the triazole ring, which is crucial for its function as a coupling reagent. The nitrogen at the 5-position distinguishes this compound from other benzotriazole derivatives and contributes to its unique reactivity profile.

Chemical Identification and Physical Properties

The compound is precisely characterized by various chemical identifiers and exhibits specific physical properties that determine its behavior in chemical reactions and synthesis applications.
Table 1: Chemical Identification and Physical Properties of 1-Hydroxy-5-azabenzotriazole

PropertyValue
CAS Number185839-73-0
IUPAC Name1-hydroxytriazolo[4,5-c]pyridine
Molecular FormulaC₅H₄N₄O
Molecular Weight136.11 g/mol
Standard InChIInChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H
Standard InChIKeyYFYIKMFTXUYSEC-UHFFFAOYSA-N
SMILESC1=CN=CC2=C1N(N=N2)O
Canonical SMILESC1=CN=CC2=C1N(N=N2)O
AppearanceSolid
Synonyms1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI)
The physical properties of 1-Hydroxy-5-azabenzotriazole, including its melting point, solubility, and stability, are critical parameters that influence its handling and application in synthesis procedures. The compound generally exhibits good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used in peptide synthesis.

Synthesis Methods

Common Synthetic Approaches

The synthesis of 1-Hydroxy-5-azabenzotriazole typically involves reactions between azabenzotriazole derivatives and hydroxyl-containing reagents. Several methodologies have been developed to ensure high-purity production of this compound for peptide synthesis applications.

General Reaction Scheme

The preparation of 1-Hydroxy-5-azabenzotriazole can be achieved through various synthetic routes, with optimization strategies focusing on yield, purity, and scale-up potential. One common approach involves the reaction of 5-azabenzotriazole with an appropriate oxidizing agent to introduce the hydroxyl group at the N1 position.

Purification Techniques

After synthesis, various purification methods including recrystallization, column chromatography, and other techniques are employed to ensure the high purity required for peptide synthesis applications. The purity of the final product is crucial as impurities could interfere with coupling reactions or lead to side products in peptide synthesis.

Applications in Peptide Synthesis

Role as a Coupling Reagent

In peptide synthesis, 1-Hydroxy-5-azabenzotriazole serves as an effective coupling reagent that facilitates the formation of peptide bonds between amino acids. The compound acts by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid.

Mechanism of Action

The mechanism involves the formation of an active ester intermediate, which enhances the electrophilicity of the carbonyl carbon. This activation makes the subsequent nucleophilic attack by the amino group more favorable, leading to efficient peptide bond formation. The unique structure of 1-Hydroxy-5-azabenzotriazole allows it to facilitate this process while minimizing side reactions.
Table 2: Comparison of 1-Hydroxy-5-azabenzotriazole with Related Coupling Reagents

Property1-Hydroxy-5-azabenzotriazole1-Hydroxybenzotriazole (HOBt)1-Hydroxy-7-azabenzotriazole (HOAt)
CAS Number185839-73-02592-95-239968-33-7/57115-46-5
Molecular Weight136.11 g/mol135.12 g/mol136.11 g/mol
Racemization SuppressionHighModerateVery High
Coupling EfficiencyGoodModerateExcellent
Side Reaction SuppressionEffectiveModerateHighly Effective
Application FocusGeneral peptide synthesisGeneral peptide synthesisDifficult couplings, sterically hindered amino acids

Advantages Over Other Coupling Agents

Racemization Suppression

One of the primary advantages of 1-Hydroxy-5-azabenzotriazole is its ability to suppress racemization during peptide coupling reactions. Racemization is a significant concern in peptide synthesis as it can lead to the formation of undesired stereoisomers, compromising the biological activity and purity of the final peptide product.

Efficiency in Peptide Bond Formation

1-Hydroxy-5-azabenzotriazole enhances the efficiency of peptide bond formation, particularly in challenging coupling scenarios. The compound's structure allows for effective activation of the carboxyl group while minimizing side reactions that could affect yield and purity.

Comparison with Other Triazole-Based Reagents

While related compounds like 1-Hydroxybenzotriazole (HOBt) have been widely used in peptide synthesis, 1-Hydroxy-5-azabenzotriazole offers specific advantages in terms of reactivity and selectivity. Its structure allows for lower racemization rates compared to other reagents like carbodiimides or uronium salts, enhancing its utility in producing high-purity peptides essential for research and therapeutic applications.

Interaction Studies

Compatibility with Amino Acids

Interaction studies involving 1-Hydroxy-5-azabenzotriazole have focused on its compatibility with various amino acids, including those with protected side chains and sterically hindered residues. Research indicates that the compound can effectively interact with different amino acid side chains without leading to significant side reactions.

Synergistic Effects with Other Reagents

Current Research and Future Perspectives

Recent Developments

Current research on 1-Hydroxy-5-azabenzotriazole continues to explore its applications beyond traditional peptide synthesis. Modifications to its structure and integration into new coupling methodologies are areas of active investigation aimed at expanding its utility in the synthesis of complex peptides and peptidomimetics.

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